N-(4-Hydroxybutyl)trifluoroacetamide

Description

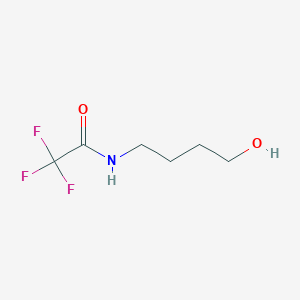

Structure

3D Structure

Properties

IUPAC Name |

2,2,2-trifluoro-N-(4-hydroxybutyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F3NO2/c7-6(8,9)5(12)10-3-1-2-4-11/h11H,1-4H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZUDPIMZEXACCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCO)CNC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00393904 | |

| Record name | N-(4-Hydroxybutyl)trifluoroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00393904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128238-43-7 | |

| Record name | N-(4-Hydroxybutyl)trifluoroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00393904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-Hydroxybutyl)trifluoroacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N 4 Hydroxybutyl Trifluoroacetamide and Its Precursors

Direct Synthesis Approaches to N-(4-Hydroxybutyl)trifluoroacetamide

The most direct pathway to this compound involves the selective acylation of the amino group of 4-Amino-1-butanol (B41920). This transformation requires careful selection of reagents and reaction conditions to favor N-acylation over O-acylation of the hydroxyl group.

Trifluoroacetylation of 4-Amino-1-butanol

Trifluoroacetylation of 4-Amino-1-butanol is a primary method for the synthesis of this compound. This reaction introduces a trifluoroacetyl group onto the nitrogen atom of the amino alcohol.

The formation of the amide bond in this compound is subject to optimization of several reaction parameters, including solvent, temperature, and reaction time. A reported synthesis details the reaction of 4-aminobutanol with ethyl trifluoroacetate (B77799) in ethanol (B145695) at room temperature overnight, resulting in a quantitative yield of this compound. chemicalbook.com The use of milder conditions, such as room temperature, can enhance the selectivity for N-acylation over O-acylation.

For the acylation of amines in general, catalyst-free conditions have been explored, with reactions often reaching completion in short timeframes. googleapis.com The choice of solvent can influence reaction times, though good to excellent yields are often obtained in various common solvents. googleapis.com

Table 1: Reported Synthesis of this compound via Trifluoroacetylation of 4-Amino-1-butanol

| Reactant 1 | Reactant 2 | Solvent | Temperature | Time | Yield | Reference |

| 4-Amino-1-butanol (2.50 g, 28.05 mmol) | Ethyl trifluoroacetate (19.92 g, 140.26 mmol) | Ethanol (100 ml) | Room Temperature | Overnight | Quantitative | chemicalbook.com |

The choice of trifluoroacetylating agent is critical to the success of the synthesis. Commonly used reagents include trifluoroacetic anhydride (B1165640) (TFAA) and ethyl trifluoroacetate. TFAA is generally more reactive than ethyl trifluoroacetate due to the presence of two electron-withdrawing trifluoroacetyl groups, which makes the carbonyl carbons more electrophilic. biosynth.com This higher reactivity can lead to faster reaction times but may also result in side reactions if not properly controlled. orgsyn.org

In the synthesis of this compound using ethyl trifluoroacetate, a significant molar excess of the acylating agent (approximately 5 equivalents) was used to drive the reaction to completion. chemicalbook.com For the selective N-acylation of amino alcohols using mixed anhydrides, the molar ratio of the anhydride to the amino alcohol is typically in the range of approximately 1:1 to 2.5:1 to avoid O-acylation. google.com

Alternative Synthetic Routes to the N-Trifluoroacetyl Amide Moiety

Beyond the direct acylation of 4-Amino-1-butanol, alternative strategies can be employed to form the N-trifluoroacetyl amide moiety. These methods often involve different activating agents or reaction conditions.

Application of Trifluoroacetic Anhydride in N-Acylation

Trifluoroacetic anhydride (TFAA) is a powerful reagent for the trifluoroacetylation of amines. orgsyn.orgwikipedia.org Its high reactivity allows for rapid conversions, often under mild conditions. researchgate.net However, this reactivity can also lead to undesired side reactions, such as the cleavage of peptide bonds or racemization at chiral centers in more complex molecules. orgsyn.org When acylating amino alcohols, careful control of stoichiometry and reaction conditions is necessary to ensure selective N-acylation.

Table 2: General Reactivity of Trifluoroacetylating Reagents

| Reagent | General Reactivity | Advantages | Potential Disadvantages |

| Trifluoroacetic Anhydride (TFAA) | High | Fast reaction times | Potential for side reactions, moisture sensitive |

| Ethyl Trifluoroacetate | Moderate | Milder reaction conditions, less prone to side reactions | Slower reaction times, may require excess reagent or catalyst |

Utilization of Ethyl Trifluoroacetate as an Acylating Agent

Ethyl trifluoroacetate serves as a milder alternative to TFAA for the trifluoroacetylation of amines. chemicalbook.com As demonstrated in the synthesis of this compound, it can effectively acylate the amino group under relatively gentle conditions, leading to high yields of the desired product. chemicalbook.com The lower reactivity of ethyl trifluoroacetate can be advantageous in preventing unwanted side reactions, particularly O-acylation of the hydroxyl group in amino alcohols. However, reactions with ethyl trifluoroacetate may require longer reaction times or the use of a catalyst to achieve high conversion.

Synthesis of Key Precursors: 4-Amino-1-butanol

4-Amino-1-butanol is a valuable bifunctional compound, featuring both a primary amine and a primary alcohol functional group. medchemexpress.comwikipedia.org This structure makes it a crucial intermediate in the synthesis of various compounds, including pharmaceuticals. google.comgoogle.com The development of efficient and scalable methods for its production is a significant area of research.

A variety of chemical methods for the synthesis of 4-amino-1-butanol have been reported in the literature. These routes often start from different nitrogen-containing or oxygen-containing precursors and employ multi-step reactions to achieve the target molecule. google.com

One prominent method involves a two-step process starting from but-2-ene-1,4-diol. google.com In the first step, the but-2-ene-1,4-diol undergoes catalytic isomerization to yield a mixture of 4-hydroxybutyraldehyde (B1207772) and its cyclic hemiacetal, 2-hydroxytetrahydrofuran. google.com This isomerization is effectively catalyzed by an iridium compound combined with a tertiary phosphine (B1218219) or phosphite. google.com The subsequent step involves the aminative catalytic hydrogenation of this mixture, using catalysts like Raney nickel in the presence of liquid ammonia (B1221849) and hydrogen gas, to produce 4-amino-1-butanol. google.com This particular process has been reported to achieve a high yield of 85% based on the initial but-2-ene-1,4-diol. google.com

Another approach starts from 2-(4-Hydroxybutyl)-2H-isoindole-1,3-dione. The synthesis involves heating and refluxing the starting material, followed by cooling and pH adjustment with hydrochloric acid. The product, 4-amino-1-butanol, is then extracted using an organic solvent like chloroform (B151607) and purified through distillation, with reported yields around 90.8% and a purity of 99.5%. chemicalbook.com

Other documented methods include the reduction of nitrogen-containing compounds like 4-hydroxyl nitriles or 4-halo butyronitriles, and the reduction of 4-aminobutanoic acid. google.com However, many of these traditional methods face challenges for large-scale production, such as the use of hazardous reagents (e.g., azides, which can be explosive), expensive reducing agents, harsh reaction conditions, or complex and laborious procedures. google.com A novel synthesis has also been described starting from 2-acetoxymethyl-4-methanesulfonyl-1-butyl acetate (B1210297), proceeding through new intermediates like 2-acetoxymethyl-4-azido-1-butyl acetate and 4-azido-2-hydroxymethyl-1-butanol.

The table below summarizes some of the key chemical synthesis pathways for 4-amino-1-butanol.

Table 1: Chemical Synthesis Pathways for 4-Amino-1-butanol

In recent years, there has been a significant push towards developing sustainable and environmentally friendly methods for chemical production. This has led to the exploration of biosynthetic routes for producing valuable chemicals like 4-amino-1-butanol from renewable feedstocks. nih.gov Metabolic engineering of microorganisms offers a promising alternative to traditional chemical synthesis.

A notable achievement in this area is the fermentative production of 4-amino-1-butanol from glucose using a metabolically engineered strain of Corynebacterium glutamicum. chemicalbook.comnih.gov Researchers have successfully designed a novel metabolic pathway in this bacterium. This pathway utilizes a putrescine (PUT) aminotransferase (encoded by the ygjG gene) and an aldehyde dehydrogenase (encoded by the yqhD gene), both from Escherichia coli. nih.gov These enzymes work in concert to convert the intermediate putrescine into 4-amino-1-butanol. nih.gov

To enhance the production of 4-amino-1-butanol, various metabolic engineering strategies have been employed. These include fine-tuning the expression levels of the key enzymes, eliminating competing metabolic pathways that would otherwise consume the precursor molecules, and optimizing the culture conditions for the engineered bacteria. chemicalbook.comnih.gov Through these systematic efforts, a fed-batch culture of the final engineered C. glutamicum strain was able to produce up to 24.7 g/L of 4-amino-1-butanol. nih.gov This demonstrates the potential of using engineered microbes for the efficient and sustainable production of primary amino alcohols from renewable resources like glucose. nih.gov The use of other renewable biomass, such as starch or lignocellulosic materials, is also a key area of research for the production of bio-based butanol and its derivatives. nih.gov

The table below highlights the key aspects of the reported biosynthetic route to 4-amino-1-butanol.

Table 2: Biosynthetic Route to 4-Amino-1-butanol

Strategic Utility of the Trifluoroacetamide Moiety in Advanced Organic Synthesis

N-Trifluoroacetyl as a Protecting Group in Multistep Synthesis

The protection of amine functionalities is a fundamental strategy in multistep organic synthesis, particularly in peptide chemistry, to prevent unwanted side reactions. researchgate.net The N-trifluoroacetyl (Tfa or Tfac) group is an effective protecting group for amines due to its unique stability and reactivity profile. google.comrsc.org It can be readily introduced, often through reaction with ethyl trifluoroacetate (B77799) or trifluoroacetic anhydride (B1165640) (TFAA). google.comnih.gov The electron-deficient character of the Tfa group not only protects the amine but also enhances the acidity of the amide proton, which can enable specific reactions like N-methylation under certain conditions. google.com

A key concept in complex synthesis is "orthogonality," which refers to the use of multiple protecting groups that can be removed under distinct chemical conditions without affecting each other. researchgate.net This allows for the selective deprotection of specific functional groups in a molecule while others remain protected. The N-trifluoroacetyl group is a valuable component of orthogonal protection strategies because its cleavage conditions are often distinct from those used for other common protecting groups. google.comnih.gov

The N-trifluoroacetyl group demonstrates excellent orthogonality with several widely used amine protecting groups, making it highly valuable in solid-phase peptide synthesis (SPPS) and other complex synthetic routes. google.comnih.gov

Boc (tert-butyloxycarbonyl): The Boc group is labile under acidic conditions (e.g., trifluoroacetic acid, TFA), while the Tfa group is generally stable to these conditions. nih.govresearchgate.net Conversely, the Tfa group can be removed under specific basic or reductive conditions that leave the Boc group intact. nih.gov

Fmoc (9-fluorenylmethyloxycarbonyl): The Fmoc group is cleaved by treatment with a mild base like piperidine (B6355638). nih.gov The Tfa group is stable to these conditions, allowing for the selective removal of Fmoc in the presence of Tfa. Research has described the Tfa group as being semi-orthogonal to an Fmoc strategy. nih.gov

Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl): The Dde group is typically removed using hydrazine. sigmaaldrich.com The N-trifluoroacetyl group is orthogonal to Dde, showing stability under these deprotection conditions. google.com

o-NBS (o-nitrobenzenesulfonyl): The o-NBS group, used to facilitate N-methylation, is cleaved by nucleophilic reagents like mercaptoethanol. nih.govresearchgate.net The Tfa group is compatible with this scheme and is not affected by the reagents used for o-NBS removal. google.com

This compatibility allows for intricate synthetic designs where different amino groups within the same molecule can be deprotected sequentially. google.com

Table 1: Compatibility of N-Trifluoroacetyl (Tfa) with Common Protecting Groups

| Protecting Group | Typical Cleavage Reagent(s) | Stability of Tfa Group | Orthogonality |

|---|---|---|---|

| Boc | Trifluoroacetic Acid (TFA) | Stable | Yes nih.gov |

| Fmoc | Piperidine | Stable | Yes google.comnih.gov |

| Dde | Hydrazine | Stable | Yes google.com |

| o-NBS | Thiol (e.g., Mercaptoethanol) | Stable | Yes google.com |

The selective removal of the N-trifluoroacetyl group can be accomplished under various conditions, offering chemists flexibility in their synthetic strategy. guidechem.com The choice of method depends on the other functional groups present in the substrate.

One of the most effective methods for cleaving the Tfa group is through reduction with sodium borohydride (B1222165) (NaBH₄). google.comguidechem.com This method is particularly advantageous due to its mildness and orthogonality to many other protecting groups. Research has shown that treatment with an excess of sodium borohydride in a mixed solvent system, such as tetrahydrofuran (B95107) (THF) and ethanol (B145695), can completely remove the Tfa group within an hour. google.com This reductive cleavage is compatible with most common side-chain protecting groups used in peptide synthesis, with the notable exception of methyl and allyl esters, which may also be reduced. google.com

Table 2: Reductive Cleavage of N-Trifluoroacetyl Group

| Reagent | Solvent System | Time | Efficacy | Reference |

|---|---|---|---|---|

| Sodium Borohydride (NaBH₄) | THF/Ethanol (1:1 v/v) | < 60 min | Successful removal | google.com |

Trifluoroacetamides can be readily hydrolyzed under mild basic conditions due to the electron-withdrawing effect of the trifluoromethyl group, which makes the carbonyl carbon more susceptible to nucleophilic attack. nih.govguidechem.com A variety of bases can be employed for this purpose. Mild conditions such as aqueous solutions of sodium hydroxide (B78521) (NaOH), lithium hydroxide (LiOH), or potassium carbonate (K₂CO₃) in methanol (B129727)/water are effective. guidechem.com Ammonia (B1221849) in methanol or the use of alkaline ion exchange resins also facilitates the removal of the Tfa group. guidechem.com These mild conditions make base-mediated hydrolysis suitable for complex molecules like long-chain peptides. guidechem.com However, care must be taken if other base-labile functional groups, such as esters, are present in the molecule, as they may also be cleaved. researchgate.net

Table 3: Base-Mediated Cleavage of N-Trifluoroacetyl Group

| Reagent(s) | Solvent | Conditions | Reference |

|---|---|---|---|

| NaOH or LiOH | Water or Ethanol/Water | 0.1-0.2 M | guidechem.com |

| K₂CO₃ or Na₂CO₃ | Methanol/Water | Room Temperature | guidechem.com |

| Ammonia | Methanol | - | guidechem.com |

| Pyridine | Aqueous Solution | 1 M | guidechem.com |

Selective Cleavage Protocols for the N-Trifluoroacetyl Group

Influence of the Trifluoroacetyl Group on Amide Reactivity and Stability

The trifluoroacetyl group (TFA), a trifluoromethylcarbonyl moiety, significantly alters the chemical properties of an amide bond compared to its non-fluorinated acetate (B1210297) counterpart. This influence stems primarily from the strong electron-withdrawing nature of the three fluorine atoms, which has profound effects on the reactivity and stability of the trifluoroacetamide (B147638) functional group.

The electron-withdrawing CF₃ group increases the acidity of the amide N-H proton, making it more susceptible to deprotonation by a base. This enhanced acidity is a key factor in reactions where the amide acts as a nucleophile. For instance, in hydroamidation reactions, the combination of a trifluoroacetamide with a base is crucial for the reaction rate. georgiasouthern.edu Studies have shown that N-aryl trifluoroacetamides can achieve near-quantitative conversions in reactions with alkenes when a suitable base is used. georgiasouthern.edugeorgiasouthern.edu

Conversely, the trifluoroacetyl group can also serve as a robust protecting group for primary and secondary amines. While native amide bonds are generally stable, the trifluoroacetamide bond's stability can be tuned. nih.gov It is resistant to certain acidic conditions but can be cleaved under specific, often basic, protocols. For example, chemoselective hydrolysis of the trifluoroacetyl group is possible even in the presence of other sensitive functional groups like tert-butyl esters, often using phase-transfer catalysis (PTC) conditions with aqueous potassium hydroxide. rsc.org The group can also be removed or replaced under mild conditions, highlighting its versatility in multi-step synthesis. merckmillipore.com This controlled lability is essential in complex syntheses, such as solid-phase peptide synthesis, where selective deprotection is required. nih.govrsc.org

Furthermore, the trifluoroacetyl group can activate the amide nitrogen for specific transformations. This activation facilitates reactions that are otherwise difficult with standard amides. organic-chemistry.org For example, trifluoroacetamides can undergo defluorinative alkylation through synergistic Lewis acid and photochemical activation, a process that expands their synthetic utility beyond simple protection. organic-chemistry.orgnih.gov

N-(4-Hydroxybutyl)trifluoroacetamide as a Versatile Synthetic Intermediate

This compound is a bifunctional molecule that serves as a valuable synthetic intermediate in organic chemistry. Its structure incorporates two key reactive sites: a primary hydroxyl (-OH) group at one end of a butyl chain and a trifluoroacetamide (-NHCOCF₃) group at the other. This dual functionality allows for selective modification at either end of the molecule, making it an adaptable building block for the synthesis of more complex structures, including specialized linkers and derivatized molecules. The trifluoroacetamide moiety acts as a protected form of a primary amine, which can be unmasked at a later synthetic stage, while the terminal hydroxyl group provides a handle for a variety of chemical transformations.

Functionalization of the Hydroxyl Group in this compound

The primary alcohol of this compound is a versatile functional group that can be readily modified through various reactions, including derivatization to introduce linkers and oxidation to form other functional groups.

The hydroxyl group serves as a prime site for introducing linker moieties, which are crucial for connecting different molecular fragments, such as in the development of bioconjugates or radiolabeled compounds. The four-carbon butyl chain provides a flexible spacer.

Standard reactions such as etherification or esterification can be employed to attach other molecules to the hydroxyl terminus. A notable application is in the synthesis of heterobifunctional linkers. For example, a similar four-carbon backbone is used in the synthesis of N-[4-(aminooxy)butyl]maleimide, a linker containing an aldehyde-reactive aminooxy group and a thiol-reactive maleimide (B117702) group. nih.gov The synthesis of this linker involves the O-alkylation of an N-hydroxy species, a transformation for which the hydroxyl group of this compound could be a suitable precursor after conversion to a leaving group. nih.gov Such strategies allow for the construction of linkers that can bridge biomolecules for applications like positron emission tomography (PET). nih.gov The trifluoroacetamide end of the molecule remains protected during these transformations, ready for subsequent deprotection to reveal an amine for further conjugation.

The primary alcohol of this compound can be oxidized to yield either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. This transformation is fundamental for converting the hydroxyl functionality into a carbonyl or carboxyl group, which can then participate in a different set of reactions. sigmaaldrich.comnih.gov

Mild oxidizing agents are used to achieve partial oxidation to the aldehyde, 4-(trifluoroacetamido)butanal. Stronger oxidation conditions will convert the primary alcohol directly to the corresponding carboxylic acid, 4-(trifluoroacetamido)butanoic acid. The choice of reagent is critical for controlling the outcome of the reaction.

| Oxidizing Agent | Product | Reaction Type | Reference |

|---|---|---|---|

| Pyridinium chlorochromate (PCC) | Aldehyde (4-(Trifluoroacetamido)butanal) | Mild Oxidation | sigmaaldrich.com |

| Dess-Martin periodinane (DMP) | Aldehyde (4-(Trifluoroacetamido)butanal) | Mild Oxidation | sigmaaldrich.com |

| TEMPO with NaOCl | Aldehyde or Carboxylic Acid | Mild or Strong Oxidation (condition dependent) | sigmaaldrich.com |

| Chromic acid (H₂CrO₄) / Jones Reagent | Carboxylic Acid (4-(Trifluoroacetamido)butanoic acid) | Strong Oxidation | sigmaaldrich.com |

| Potassium permanganate (B83412) (KMnO₄) | Carboxylic Acid (4-(Trifluoroacetamido)butanoic acid) | Strong Oxidation | sigmaaldrich.com |

Transformations Involving the Trifluoroacetamide Nitrogen

The trifluoroacetamide group is not merely a protecting group; its nitrogen atom can participate in various chemical transformations, enabling the formation of a diverse range of derivatives.

The term "amidation" in this context refers broadly to reactions that form new bonds at the amide nitrogen, leading to various derivatives. Key transformations include N-alkylation, participation in hydroamidation reactions, and cleavage to form other amine derivatives.

N-Alkylation: The acidic proton on the trifluoroacetamide nitrogen can be removed by a base, and the resulting anion can be alkylated. This N-alkylation has been successfully performed on trifluoroacetamide using alkylating agents like 2-bromo carboxylic esters under phase-transfer catalysis (PTC) conditions, demonstrating a viable route to N-substituted derivatives. acs.orgacs.org

Hydroamidation: The N-H bond of trifluoroacetamides can add across alkenes in a reaction known as hydroamidation. This process, often catalyzed by transition metals or promoted by photocatalysts, allows for the direct formation of more complex amides from simple olefins. georgiasouthern.edugeorgiasouthern.edunih.govprinceton.edu Studies on N-alkyl trifluoroacetamides have established their reactivity in such transformations, suggesting that this compound could serve as a substrate to generate new C-N bonds. georgiasouthern.edugeorgiasouthern.edu

Deprotection to Amine Derivatives: One of the most critical utilities of the trifluoroacetyl group is its function as a protecting group for an amine. The cleavage of this group from this compound would yield 4-aminobutan-1-ol, a useful bifunctional intermediate. The removal is typically achieved under basic conditions, which hydrolyze the amide bond. The specific conditions can be tailored to be compatible with other functional groups in the molecule. rsc.org This deprotection step is fundamental in peptide synthesis and other areas where temporary protection of an amine is necessary. merckmillipore.comacs.orgthermofisher.comthermofisher.com

| Reagent/Conditions | Description | Reference |

|---|---|---|

| Aqueous KOH, Phase-Transfer Catalyst (PTC) | Chemoselective hydrolysis under liquid-liquid PTC conditions, effective for N-deprotection of trifluoroacetylamino esters. | rsc.org |

| Aqueous Methanolic KOH | Used for simultaneous hydrolysis of ester and trifluoroacetamide groups. | rsc.org |

| Trifluoroacetic Acid (TFA) Cocktails | Commonly used in solid-phase peptide synthesis; mixtures often contain scavengers like water, triisopropylsilane (B1312306) (TIS), or thioanisole (B89551) to trap reactive cationic species. | merckmillipore.comacs.org |

| NaBH₄ in Ethanol | A reductive method reported for the N-deprotection of certain trifluoroacetylamino derivatives. | rsc.org |

Annulation and Cyclization Reactions to N-Heterocycles

The structure of this compound, featuring a terminal hydroxyl group and a trifluoroacetamide moiety, suggests its potential as a precursor for the synthesis of N-heterocycles, particularly piperidines. Intramolecular cyclization is a common strategy for forming such ring systems.

One plausible, though not explicitly documented, pathway for the cyclization of this compound to form N-trifluoroacetylpiperidine would be through an intramolecular Mitsunobu reaction. wikipedia.orgorganic-chemistry.org This reaction typically involves the activation of the terminal alcohol with a phosphine (B1218219) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), facilitating nucleophilic attack by the nitrogen of the trifluoroacetamide. wikipedia.orgnih.gov The trifluoroacetamide nitrogen, while generally a weak nucleophile, can participate in such reactions. nih.gov

Hypothetical Reaction Scheme for Intramolecular Mitsunobu Cyclization:

| Reactant | Reagents | Product |

| This compound | Triphenylphosphine (PPh3), Diethyl azodicarboxylate (DEAD) | 1-Trifluoroacetylpiperidine |

Alternatively, the hydroxyl group could be converted into a better leaving group, such as a tosylate or a halide (e.g., bromide or iodide). Subsequent intramolecular nucleophilic substitution by the trifluoroacetamide nitrogen would yield the cyclized piperidine product. This is a standard and widely used method for constructing N-heterocyclic rings. rsc.org

Hypothetical Two-Step Cyclization via a Halide Intermediate:

| Starting Material | Step 1 Reagents | Intermediate | Step 2 Reagents | Final Product |

| This compound | PBr3 or CBr4, PPh3 | N-(4-Bromobutyl)trifluoroacetamide | Base (e.g., K2CO3, NaH) | 1-Trifluoroacetylpiperidine |

While these methods are well-established for the synthesis of piperidines from similar N-substituted butanols, their application to this compound has not been specifically detailed in the available literature. The resulting product, 1-Trifluoroacetylpiperidine, is a known compound used in the synthesis of various biologically active molecules. chemicalbook.comtcichemicals.com

Applications in the Construction of Trifluoromethylated Compounds

The trifluoroacetamide group in this compound contains a trifluoromethyl (CF3) moiety. However, this group is generally stable and not readily used to transfer the CF3 group to other molecules. The primary role of the trifluoroacetyl group in synthesis is typically as a protecting group for amines. organic-chemistry.org

The construction of trifluoromethylated compounds usually involves specific trifluoromethylating reagents (e.g., TMSCF3, Langlois' reagent) or the introduction of a CF3 group via reactions on other functional groups. google.comgoogle.com There is no evidence in the scientific literature to suggest that this compound is used as a synthon for building other trifluoromethylated compounds. The C-F bonds in the trifluoromethyl group are exceptionally strong, and their activation for further functionalization is a significant challenge, typically requiring specific catalytic systems that have not been reported for this compound. nih.gov

While there are methods to synthesize trifluoromethyl-containing piperidines, these generally involve introducing the trifluoromethyl group to a pre-formed piperidine ring or building the ring from trifluoromethylated precursors. google.combldpharm.com There are no documented examples of using this compound for this purpose.

Analytical and Spectroscopic Characterization in Research of N 4 Hydroxybutyl Trifluoroacetamide Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of N-(4-Hydroxybutyl)trifluoroacetamide derivatives. Through various NMR experiments, researchers can probe the chemical environment of individual atoms, establish through-bond and through-space connectivities, and investigate dynamic processes such as conformational isomerism. nih.gov

Proton (¹H) NMR Analysis: Chemical Shifts and Coupling Patterns

Proton (¹H) NMR spectroscopy provides critical information about the number and types of protons in a molecule. The chemical shift of a proton is influenced by its local electronic environment; protons near electronegative atoms or groups are deshielded and appear at lower fields (higher ppm values). libretexts.org In this compound, the protons on the butyl chain exhibit characteristic chemical shifts. For instance, the methylene (B1212753) group attached to the nitrogen atom (N-CH₂) and the one attached to the hydroxyl group (CH₂-OH) are expected to resonate at lower fields due to the electron-withdrawing effects of the nitrogen and oxygen atoms, respectively. libretexts.orgorganicchemistrydata.org The protons of the two central methylene groups in the butyl chain typically appear at higher fields. libretexts.org

Spin-spin coupling between adjacent non-equivalent protons provides valuable connectivity information, manifesting as splitting patterns in the NMR spectrum. organicchemistrydata.org For example, the signal for a CH₂ group adjacent to another CH₂ group will typically appear as a triplet, assuming the coupling constants are similar. The presence of the trifluoroacetamide (B147638) group can introduce additional complexity, with the possibility of long-range coupling between the fluorine atoms and nearby protons. acs.org

Table 1: Representative ¹H NMR Chemical Shift Ranges for Protons in this compound Derivatives

| Proton Type | Approximate Chemical Shift (δ, ppm) |

| N-H | Variable, often broad |

| CH₂ -OH | ~3.5 - 4.5 |

| N-CH₂ | ~3.3 - 4.5 |

| -CH₂ -CH₂- | ~1.2 - 1.8 |

| OH | Variable, dependent on solvent and concentration |

Note: These are general ranges and can vary depending on the specific derivative and solvent used. libretexts.orgepfl.chucl.ac.uk

Carbon-13 (¹³C) NMR Analysis: Diagnostic Carbon Signals

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. organicchemistrydata.org Each unique carbon atom in a molecule gives rise to a distinct signal in the ¹³C NMR spectrum. libretexts.org The chemical shifts of these signals are indicative of the carbon's hybridization and its bonding environment.

In this compound derivatives, the carbonyl carbon of the trifluoroacetamide group is a key diagnostic signal, typically appearing significantly downfield (around 150-160 ppm) due to the strong deshielding effect of the double-bonded oxygen and the adjacent nitrogen and trifluoromethyl group. The carbon of the trifluoromethyl group (CF₃) also has a characteristic chemical shift, often appearing as a quartet due to coupling with the three fluorine atoms. The carbons of the butyl chain will resonate at higher fields, with the carbons directly attached to the nitrogen and oxygen atoms appearing at lower fields compared to the other methylene carbons. ucl.ac.ukresearchgate.netresearchgate.net

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Approximate Chemical Shift (δ, ppm) |

| C =O (Amide) | ~155 - 160 |

| C F₃ | ~115 - 120 (quartet) |

| C H₂-OH | ~60 - 65 |

| N-C H₂ | ~40 - 45 |

| -C H₂-CH₂- | ~25 - 30 |

Note: These are predicted ranges and actual values can be influenced by the specific molecular structure and experimental conditions. organicchemistrydata.orgresearchgate.net

Fluorine-19 (¹⁹F) NMR for Trifluoromethyl Moiety

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique specifically used to analyze fluorine-containing compounds. wikipedia.org The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it an excellent NMR probe. wikipedia.org The chemical shift of the trifluoromethyl (CF₃) group in this compound derivatives is a key diagnostic feature. researchgate.net The chemical shift is sensitive to the electronic environment, solvent polarity, and concentration. researchgate.netdovepress.com Generally, the ¹⁹F chemical shift for a CF₃ group in a trifluoroacetamide moiety falls within a range of -67 to -85 ppm relative to a standard like CFCl₃. researchgate.netdovepress.com The presence of different conformers or isomers can sometimes lead to multiple ¹⁹F signals. acs.org

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC, COSY) for Connectivity Confirmation

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the signals observed in ¹H and ¹³C NMR spectra and for confirming the connectivity of atoms within the molecule. nih.gov

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling correlations. sdsu.edu Cross-peaks in a COSY spectrum indicate which protons are spin-coupled, typically those on adjacent carbons. This is crucial for tracing the connectivity of the butyl chain in this compound. sdsu.eduresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. columbia.edulibretexts.org Each cross-peak in an HSQC spectrum represents a C-H bond, providing a direct link between the ¹H and ¹³C spectra and confirming which protons are attached to which carbons. columbia.eduresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds (and sometimes four in conjugated systems). columbia.edulibretexts.org This technique is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For instance, an HMBC experiment on this compound could show correlations from the N-H proton to the carbonyl carbon and the adjacent methylene carbon, confirming the structure of the amide linkage. sdsu.eduresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the study of fragmentation patterns. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight of a compound with high accuracy. nih.gov This allows for the confident determination of the elemental composition of this compound and its derivatives. By comparing the experimentally measured exact mass to the calculated mass for a proposed molecular formula, researchers can confirm the identity of the synthesized compound. researchgate.net The high accuracy of HRMS helps to distinguish between compounds with the same nominal mass but different elemental compositions.

Derivatization with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) is sometimes employed in GC-MS analysis to improve volatility and chromatographic properties. nih.govresearchgate.netnih.gov However, care must be taken as these derivatization agents can sometimes introduce artifacts. researchgate.net

Fragmentation Patterns for Structural Insights

Mass spectrometry (MS) is an indispensable tool for the structural elucidation of this compound and its derivatives. When subjected to ionization, typically through electron impact (EI), the molecule fragments in predictable ways, providing a unique fingerprint that aids in its identification. The fragmentation patterns are dictated by the compound's functional groups: the amide linkage, the terminal hydroxyl group, and the trifluoroacetyl group. libretexts.org

The presence of a nitrogen atom means the molecular ion peak may be an odd number, adhering to the nitrogen rule. libretexts.org Key fragmentation pathways for this compound would likely include:

Alpha-Cleavage: This is a common fragmentation pathway for both amines and alcohols. libretexts.orglibretexts.org For this compound, alpha-cleavage can occur on either side of the nitrogen atom.

Cleavage of the C-C bond adjacent to the nitrogen on the butyl chain would be a dominant pathway. libretexts.org

Cleavage adjacent to the carbonyl group is also characteristic of amides and ketones. libretexts.orglibretexts.org

Amide Bond Cleavage: The bond between the carbonyl carbon and the nitrogen is susceptible to cleavage, yielding fragments characteristic of the trifluoroacetyl and the hydroxybutyl moieties.

Loss of Small Molecules: Dehydration, the elimination of a water molecule (loss of 18 amu) from the terminal hydroxyl group, is a typical fragmentation for alcohols. libretexts.org Additionally, cleavage next to the carbonyl group can result in the loss of the COCF₃ group. libretexts.org

In the analysis of more complex derivatives, such as those formed by silylation of the hydroxyl group for gas chromatography, the fragmentation patterns become more intricate. For instance, tert-butyldimethylsilyl (TBS) derivatives are known to lose a t-butyl group ([M-57]⁺), which provides a diagnostic ion. idc-online.com Similarly, analysis of nucleotide analogues by tandem mass spectrometry (MS/MS) shows that modifications lead to predictable shifts in the mass-to-charge ratio (m/z) of fragment ions, a principle that applies to derivatives of this compound. nih.gov The fragmentation of other hydroxycinnamic acid amides (HCAAs) also shows characteristic neutral losses and specific ions that help in identification. researchgate.net

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion | Proposed Structure/Origin | Key Feature |

|---|---|---|

| [M-18]⁺ | Loss of H₂O | Dehydration of alcohol |

| [M-57]⁺ | Loss of t-butyl (for TBS derivatives) | Characteristic of TBS ether |

| Acylium ion | [CF₃CO]⁺ | Cleavage at amide bond |

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating this compound from starting materials, byproducts, and other impurities, thereby enabling purity assessment and real-time monitoring of its synthesis.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity and concentration of non-volatile compounds like this compound. researchgate.netnih.gov A typical approach involves reversed-phase chromatography, where the compound is separated on a nonpolar stationary phase, such as a C18 column. nih.govlatamjpharm.org

The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.govlatamjpharm.org Isocratic elution (constant mobile phase composition) or gradient elution (changing composition) can be employed to achieve optimal separation. latamjpharm.orgresearchgate.net Adding formic acid to the mobile phase can improve peak shape and ionization efficiency for subsequent mass spectrometry (LC-MS) analysis. nih.govresearchgate.net

Detection is commonly achieved using a UV detector, as the amide chromophore absorbs UV light. latamjpharm.org For compounds lacking a strong chromophore, or for universal detection, Charged Aerosol Detection (CAD) can be used, which provides a response independent of the analyte's chemical properties. researchgate.net Method validation according to regulatory guidelines ensures the reliability of HPLC for quantitative analysis, assessing parameters like linearity, precision, accuracy, and recovery. researchgate.netnih.govresearchgate.net The limits of detection and quantification can be in the nanogram range, making HPLC a highly sensitive technique. nih.govresearchgate.net

Table 2: Illustrative HPLC Parameters for Analysis of Amide-Containing Compounds

| Parameter | Typical Setting | Source(s) |

|---|---|---|

| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) | nih.govlatamjpharm.org |

| Mobile Phase | Acetonitrile/Water or Methanol/Water mixture, often with 0.1% formic acid | nih.govlatamjpharm.org |

| Elution | Isocratic or Gradient | latamjpharm.orgresearchgate.net |

| Flow Rate | 1.0 - 1.5 mL/min | nih.govthermofisher.com |

| Detection | UV (e.g., 240 nm) or Charged Aerosol Detection (CAD) | latamjpharm.orgresearchgate.net |

| Temperature | Ambient or controlled (e.g., 35 °C) | researchgate.net |

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. nih.gov For a molecule like this compound, which contains a polar hydroxyl group, direct analysis by GC can be challenging due to its relatively low volatility and potential for peak tailing. To overcome this, derivatization of the hydroxyl group is often necessary to increase volatility and improve chromatographic performance. idc-online.com

A common derivatization technique is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) to convert the -OH group into a less polar trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) ether. idc-online.comnih.gov Trifluoroacetyl derivatives are themselves used to improve the GC analysis of other compounds, highlighting the favorable chromatographic properties of the trifluoroacetyl group. nih.govmdpi.com

Once derivatized, the compound is analyzed using a GC system, typically equipped with a capillary column (e.g., HP-5MS) and coupled to a mass spectrometer (GC-MS) for definitive identification. idc-online.comnih.gov GC-MS allows for both the separation of components in a mixture and their structural characterization based on their mass spectra. nih.gov This technique is widely applied in various fields, including metabolomics and the verification of chemical compounds. nih.govnih.gov

Table 3: General Gas Chromatography (GC-MS) Parameters for Derivatized Analytes

| Parameter | Typical Setting | Source(s) |

|---|---|---|

| Derivatization Reagent | BSTFA, MTBSTFA | idc-online.comnih.gov |

| Column | Capillary column (e.g., HP-5 MS, 30 m x 0.25 mm i.d.) | idc-online.com |

| Carrier Gas | Helium at a constant flow rate (e.g., 1.0 mL/min) | idc-online.com |

| Injection Mode | Splitless | idc-online.com |

| Oven Program | Temperature ramp (e.g., 70°C initial, ramp to 300°C) | idc-online.com |

| Detector | Mass Spectrometer (MS) | nih.gov |

| Ionization Mode | Electron Impact (EI, 70 eV) | idc-online.com |

Thin Layer Chromatography (TLC) for Reaction Progress Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used extensively to monitor the progress of chemical reactions. ijpsr.comresearchgate.net In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product in near real-time. thieme.de

The technique involves spotting a small amount of the reaction mixture onto a TLC plate, which is a sheet of glass, plastic, or aluminum coated with an adsorbent like silica (B1680970) gel. researchgate.net The plate is then placed in a sealed chamber with a suitable solvent system (mobile phase). As the solvent moves up the plate by capillary action, it carries the components of the mixture at different rates depending on their polarity and affinity for the adsorbent.

After development, the separated spots are visualized, typically under UV light or by staining with a chemical reagent such as p-anisaldehyde. researchgate.net By comparing the spots of the reaction mixture to those of the starting materials and a pure product standard, a chemist can qualitatively assess the reaction's status. researchgate.net The disappearance of a reactant spot and the appearance of a product spot indicate that the reaction is proceeding. This allows for the optimization of reaction times and conditions without the need for more complex instrumentation. ijpsr.comthieme.de

Mechanistic Investigations and Theoretical Studies

Reaction Mechanism Elucidation for Synthesis and Derivatization

Understanding the mechanisms by which N-(4-hydroxybutyl)trifluoroacetamide is synthesized and its trifluoroacetamide (B147638) group is cleaved is fundamental for its application in chemical synthesis.

The synthesis of this compound typically involves the trifluoroacetylation of 4-aminobutan-1-ol. The most direct method for forming the amide bond is the reaction of the primary amine with an acyl halide, such as trifluoroacetyl chloride, or an anhydride (B1165640), like trifluoroacetic anhydride. georgiasouthern.edu The general mechanism for this reaction is a nucleophilic acyl substitution.

A more detailed understanding of trifluoroacetylation has emerged from studies in solid-phase peptide synthesis. A novel mechanism, independent of the standard coupling step, has been identified where trifluoroacetylation occurs via an intermolecular reaction on a resin support. nih.govnih.gov This mechanism involves:

Generation of a Trifluoroacetylating Agent: Hydroxymethyl groups on a resin support can react with trifluoroacetic acid (TFA) to form trifluoroacetoxymethyl esters. nih.govpnas.org This can occur when TFA is used for acidolysis of resin-bound peptides. nih.govnih.gov

Intersite Nucleophilic Reaction: A resin-bound amine can then react with this electrophilic trifluoroacetoxymethyl group. nih.govnih.gov

Transfer of the Trifluoroacetyl Group: The transfer of the trifluoroacetyl group from the hydroxyl to the amine is facilitated during a subsequent neutralization step with a tertiary amine. nih.govnih.gov

While these studies were performed on a solid support, they reveal a potential pathway for trifluoroacetyl group transfer that involves an activated ester intermediate. In the solution-phase synthesis of this compound, the primary amino group of 4-aminobutan-1-ol acts as the nucleophile, attacking the electrophilic carbonyl carbon of the trifluoroacetylating agent.

The cleavage of the trifluoroacetamide group is a critical step when it is used as a protecting group. Several mechanisms can be employed for its removal.

Alkaline Hydrolysis: While effective for some amides, strong basic conditions can be problematic. For molecules with other sensitive functional groups, such as tertiary bromides, strong bases may induce elimination reactions as a competing pathway. researchgate.net

Transamidation: An alternative to direct hydrolysis is amide exchange, or transamidation. This can be achieved by heating the trifluoroacetamide with an excess of another amine, such as methylamine (B109427), dimethylamine, or butylamine, potentially in a pressure vessel. researchgate.net

Reductive Cleavage: A mild method for deprotecting N-trifluoroacetyl groups involves a two-step process. First, the nitrogen is activated, and then the group is removed by reductive cleavage. For instance, N-(p-toluenesulfonyl) amides can be activated with a trifluoroacetyl group, followed by reductive cleavage using samarium diiodide at low temperatures. organic-chemistry.org

Gaseous Amine Deprotection: A very mild and rapid method for cleavage involves the use of gaseous amines like ammonia (B1221849) or methylamine under pressure. This technique has been successfully used for the deprotection of oligonucleotides and can be applied to other sensitive molecules. oup.com

| Cleavage Method | Reagents/Conditions | Potential Issues/Considerations |

| Alkaline Hydrolysis | Strong base (e.g., NaOH, KOH) | Potential for side reactions like elimination researchgate.net |

| Transamidation | Excess amine (e.g., NH₃, MeNH₂, BuNH₂), heat | May require a pressure vessel for volatile amines researchgate.net |

| Reductive Cleavage | Activation followed by reducing agent (e.g., SmI₂) | Requires a specific substrate structure for activation organic-chemistry.org |

| Gaseous Amines | Gaseous NH₃ or methylamine under pressure | Mild, rapid, and suitable for sensitive substrates oup.com |

Understanding the Reactivity Profile of this compound

The reactivity of this compound is dictated by the interplay between the electron-withdrawing trifluoromethyl group and the presence of two distinct functional groups: the amide and the primary alcohol.

The strongly electron-withdrawing trifluoromethyl (CF₃) group significantly influences the properties of the adjacent amide bond. This influence manifests in several ways:

Increased Acidity: The CF₃ group increases the acidity of the N-H proton, making it more susceptible to deprotonation by a base.

Decreased Nucleophilicity: The electron-withdrawing nature of the CF₃ group reduces the electron density on the nitrogen atom, thereby decreasing its nucleophilicity. nih.gov

Enhanced Electrophilicity of the Carbonyl: The carbonyl carbon of the trifluoroacetamide is more electrophilic compared to a non-fluorinated acetamide, making it more susceptible to nucleophilic attack.

Reaction Rates: In hydroamidation reactions, N-aryl trifluoroacetamides have shown high reactivity and near-quantitative conversions with a strong, non-nucleophilic base like DBU. georgiasouthern.edugeorgiasouthern.edu In contrast, alkyl trifluoroacetamides demonstrated significantly lower reaction rates under similar conditions. georgiasouthern.edugeorgiasouthern.edu This highlights the subtle electronic and steric effects that govern reactivity.

Propensity for β-Fluoride Elimination: α-CF₃ amides can be prone to β-fluoride elimination, a factor that can influence their stability and synthetic utility. nih.gov

The trifluoroacetyl group has been utilized as a protecting group for amines during nitration/nitrolysis reactions, indicating its stability under strongly acidic and oxidative conditions. researchgate.net

The presence of both a secondary amide and a primary hydroxyl group in this compound presents challenges and opportunities in terms of chemoselectivity. The differing reactivity of these two functional groups allows for selective transformations.

Reactions with Electrophiles: The primary hydroxyl group is generally a better nucleophile than the trifluoroacetamide nitrogen. Therefore, in reactions with electrophiles (e.g., acylation, alkylation) under neutral or mildly basic conditions, the hydroxyl group is expected to react preferentially. Trifluoroacetylation has been used to protect both hydroxyl and secondary amine groups, suggesting that with a sufficiently reactive agent, both can be modified. researchgate.net

Reactions with Bases: The trifluoroacetamide N-H proton is significantly more acidic than the hydroxyl proton. Consequently, treatment with a base will selectively deprotonate the amide nitrogen, forming an amidate anion. This anion can then participate in reactions with electrophiles at the nitrogen or oxygen atom, depending on the reaction conditions and the nature of the electrophile (Hard-Soft Acid-Base theory).

Regioselectivity: In reactions where both groups could potentially react, the choice of reagents and conditions is crucial to control the outcome. For instance, a bulky base might favor deprotonation of the less sterically hindered hydroxyl group, while a smaller, stronger base would favor deprotonation of the more acidic amide proton. The study of chemo- and regioselectivity is essential for designing synthetic routes that selectively modify one part of the molecule while leaving the other intact. researchgate.netnih.gov

Computational Chemistry Approaches to this compound

While specific computational studies on this compound are not widely reported, methods like Density Functional Theory (DFT) are powerful tools for elucidating its electronic structure and reactivity. frontiersin.org A computational approach would provide quantitative insights into the properties discussed in previous sections.

A theoretical study of this compound would typically involve:

Geometry Optimization: Calculating the lowest energy conformation of the molecule, providing information on bond lengths, bond angles, and dihedral angles. This can reveal intramolecular interactions, such as hydrogen bonding between the amide and hydroxyl groups.

Charge Distribution Analysis: Using methods like Natural Bond Orbital (NBO) analysis to determine the partial atomic charges on each atom. frontiersin.org This would quantify the electron-withdrawing effect of the CF₃ group, showing the increased positive charge on the carbonyl carbon and the decreased negative charge on the amide nitrogen.

Frontier Molecular Orbital (FMO) Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution. The HOMO location indicates the most likely site for electrophilic attack (likely the hydroxyl oxygen), while the LUMO location indicates the site for nucleophilic attack (the carbonyl carbon). The HOMO-LUMO energy gap is a predictor of chemical reactivity.

Calculation of Reaction Energetics: Modeling the reaction pathways for synthesis, cleavage, and other transformations. By calculating the energies of reactants, transition states, and products, it is possible to determine activation barriers and reaction enthalpies, providing a theoretical basis for the observed reaction mechanisms and selectivity.

Such computational studies, often performed both in the gas phase and with solvent effects included (e.g., using the Polarizable Continuum Model, PCM), provide a molecular-level understanding that complements experimental findings. frontiersin.org

Electronic Structure Calculations for Reactivity Prediction

Electronic structure calculations are fundamental to understanding the reactivity of a molecule. By solving the Schrödinger equation, albeit with approximations, these methods provide information about the distribution of electrons within a molecule, which in turn dictates its chemical properties. For this compound, density functional theory (DFT) is a commonly employed computational method that offers a good balance between accuracy and computational cost.

The reactivity of this compound is largely governed by the strong electron-withdrawing nature of the trifluoroacetyl group. This effect significantly influences the electron density across the entire molecule. The three fluorine atoms pull electron density away from the carbonyl carbon, rendering it highly electrophilic and susceptible to nucleophilic attack. This is a well-documented characteristic of the trifluoroacetyl group and is a key factor in its use as a protecting group in organic synthesis.

Computational analyses, such as Natural Bond Orbital (NBO) analysis, can quantify this charge distribution. Hypothetical NBO charges for this compound, based on calculations of similar molecules, would likely show a significant positive charge on the carbonyl carbon and the nitrogen atom, with negative charges concentrated on the oxygen and fluorine atoms.

Table 1: Hypothetical Natural Bond Orbital (NBO) Charges for Key Atoms in this compound

| Atom | Hypothetical NBO Charge (a.u.) |

| Carbonyl Carbon (C=O) | +0.75 |

| Carbonyl Oxygen (C=O) | -0.65 |

| Amide Nitrogen (N-H) | -0.50 |

| Trifluoromethyl Carbon (CF3) | +0.90 |

| Fluorine (F) | -0.35 |

| Hydroxyl Oxygen (O-H) | -0.70 |

| Hydroxyl Hydrogen (O-H) | +0.45 |

Note: These values are illustrative and would require specific DFT calculations for this compound to be precisely determined.

Furthermore, the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for predicting reactivity. For this compound, the LUMO is expected to be centered on the trifluoroacetyl group, specifically on the π* orbital of the carbonyl group. This indicates that the initial interaction with a nucleophile will occur at this site. The HOMO, conversely, would likely be located on the hydroxyl group or the amide nitrogen, suggesting these as the primary sites for electrophilic attack or oxidation.

The energy gap between the HOMO and LUMO is another important parameter that can be derived from electronic structure calculations. A smaller HOMO-LUMO gap generally implies higher reactivity. The presence of the electron-withdrawing trifluoroacetyl group is expected to lower the energy of the LUMO, leading to a relatively small HOMO-LUMO gap and thus enhancing the reactivity of the molecule towards nucleophiles.

Transition State Modeling for Reaction Pathways

Transition state theory is a cornerstone of understanding reaction kinetics. Modeling the transition state—the highest energy point along a reaction coordinate—allows for the calculation of activation energies, which are critical for predicting reaction rates. For this compound, transition state modeling can be used to investigate various potential reaction pathways, such as hydrolysis of the amide bond or reactions involving the hydroxyl group.

A key reaction of trifluoroacetamides is their hydrolysis, which can proceed under either acidic or basic conditions. Using computational methods, the geometries of the transition states for these processes can be optimized. For instance, in a base-catalyzed hydrolysis, the reaction would proceed via a tetrahedral intermediate formed by the attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon. The transition state for this step would involve the partial formation of the C-OH bond and partial breaking of the C=O π-bond.

Table 2: Hypothetical Calculated Activation Energies for Hydrolysis of this compound

| Reaction Pathway | Catalyst | Hypothetical Activation Energy (kcal/mol) |

| Amide Hydrolysis | Base (OH⁻) | 15-20 |

| Amide Hydrolysis | Acid (H₃O⁺) | 20-25 |

Note: These are estimated values based on known reactivities of similar compounds and serve to illustrate the type of data obtained from transition state modeling.

Computational studies on the reaction mechanisms of related trifluoroacetyl compounds have demonstrated the feasibility of locating such transition states using DFT. researchgate.net For example, in the study of the reaction of methyl trifluoroacetate (B77799) with lithium polysulfides, transition states for methyl group transfer were successfully located, providing insight into the reaction's feasibility. researchgate.net Similarly, DFT calculations have been used to elucidate the mechanism of the defluorinative arylation of trifluoroacetamides, highlighting the role of nickel catalysts in activating the C-CF3 bond. nih.gov

The general approach to modeling these transition states involves proposing a reaction coordinate, which is a geometric parameter that changes continuously during the reaction (e.g., the distance between the nucleophile and the carbonyl carbon). By performing a series of constrained geometry optimizations at different values of the reaction coordinate, a potential energy surface can be mapped out, and the saddle point corresponding to the transition state can be located. Advanced algorithms, such as the nudged elastic band (NEB) method, can also be employed to find the minimum energy path between reactants and products, which includes the transition state.

Furthermore, vibrational frequency calculations are essential to confirm the nature of the located stationary points. A stable molecule (reactant, product, or intermediate) will have all real vibrational frequencies, while a transition state is characterized by having exactly one imaginary frequency. This imaginary frequency corresponds to the motion of the atoms along the reaction coordinate.

By modeling these transition states, not only can the activation energies be determined, but the geometric and electronic properties of the transition state structure itself can be analyzed. This provides a deeper understanding of the factors that control the reaction rate and can guide the rational design of catalysts or reaction conditions to favor a desired outcome.

Broader Applications and Future Research Directions in Synthetic Organic Chemistry

Role in the Synthesis of Complex Molecular Architectures

N-(4-Hydroxybutyl)trifluoroacetamide serves as a valuable scaffold in the assembly of intricate molecular structures. Its utility stems from the differential reactivity of its two functional groups, which allows for sequential and controlled chemical transformations. The trifluoroacetyl group provides robust protection for the amine functionality, rendering it inert during reactions targeting the hydroxyl group. This stability is crucial in multi-step syntheses where sensitive functional groups must be preserved.

The strategic use of fluorinated building blocks is a dominant approach in drug discovery. nih.gov Molecules like this compound fit into this strategy by allowing for the introduction of a flexible four-carbon chain that contains a latent amino group. nih.gov This is particularly relevant in the late-stage functionalization of bioactive molecules, a technique used to create analogues of existing drugs. nih.gov For instance, the hydroxyl end of the molecule could be attached to a complex core, after which the trifluoroacetyl group is removed under specific conditions to reveal the primary amine for further diversification, such as amidation or alkylation. This approach enables the rapid generation of a library of related compounds for structure-activity relationship (SAR) studies. nih.gov

The synthesis of organotin(IV) complexes, which have shown potential as anticancer agents, often involves ligands with specific functional groups like carboxylates. nih.govresearchgate.net A derivative of this compound could be envisioned as a ligand precursor, highlighting its potential role in creating complex organometallic compounds. Furthermore, the principles of using protecting groups to enable the synthesis of complex natural products and pharmaceuticals are well-established, and this compound is a prime example of a tool for such endeavors. numberanalytics.com

Potential as a Building Block for Novel Materials (e.g., Polymers, Functionalized Surfaces)

The dual functionality of this compound makes it an attractive monomer or surface modification agent for creating advanced materials. The terminal hydroxyl group can act as an initiator for ring-opening polymerization of cyclic esters like lactide or caprolactone, or it can be tethered to existing polymer backbones or surfaces through esterification or etherification.

The modification of material surfaces is critical for applications in biomaterials and tissue engineering, aiming to improve biocompatibility, guide cell adhesion, and control biological responses. nih.govmdpi.com Surfaces of common polymers such as polyethylene (B3416737) terephthalate (B1205515) (PET) or poly(L-lactic acid) (PLLA) are often functionalized to enhance their interaction with biological systems. mdpi.com this compound could be covalently grafted onto such surfaces via its hydroxyl group. Subsequent removal of the trifluoroacetyl protector would expose primary amine groups on the material's surface. These amino groups can then serve as anchor points for immobilizing bioactive molecules like peptides or growth factors, which can promote specific cellular responses such as osteoblast adhesion and differentiation. nih.gov

The table below outlines potential applications in material science.

| Application Area | Potential Role of this compound | Desired Outcome |

|---|---|---|

| Biomedical Polymers | Co-monomer in polyester (B1180765) synthesis. | Introduction of functionalizable side chains for drug conjugation or hydrogel formation. |

| Tissue Engineering Scaffolds | Surface grafting agent for materials like PLLA or PLGA. mdpi.commdpi.com | Creates an amine-functionalized surface to attach cell-adhesive peptides. nih.gov |

| Functionalized Surfaces | Covalent attachment to solid substrates (e.g., glass, silicon). | Preparation of surfaces for biosensors or chromatography with controlled chemistry. nih.gov |

This approach allows for the creation of "smart" biomaterials whose surface properties can be precisely tuned for specific applications. The ability to control the density and presentation of amine functionalities is crucial for optimizing cell-material interactions. nih.gov

Development of New Protecting Group Strategies

The trifluoroacetyl (Tfac) group is a key feature of this compound and is central to its utility in synthesis. The Tfac group has been effectively used as a protecting group for amines and, in some contexts, hydroxyl groups. nih.govresearchgate.net Its properties make it a valuable component of orthogonal protection strategies, where multiple protecting groups are used in a single molecule and must be removed selectively. numberanalytics.com

The Tfac group is notably stable under conditions used to remove many other protecting groups, but it can be cleaved under very specific and mild conditions. This orthogonality is a cornerstone of modern synthetic chemistry, enabling the efficient construction of complex molecules. nih.gov For example, the Tfac group is complementary to widely used amine protecting groups like Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl). nih.gov

Research has established several methods for the deprotection of trifluoroacetamides, offering chemists flexibility in their synthetic design. google.com

| Deprotection Reagent/Condition | Substrate Group | Key Advantages | Source |

| Mild basic conditions | Guanidine | Orthogonal to Boc and Cbz strategies. | nih.gov |

| Sodium borohydride (B1222165) (NaBH₄) in THF/EtOH | N-terminal amino acids | Fast, efficient, and orthogonal to common resin linkages in solid-phase peptide synthesis (SPPS). | google.comgoogle.com |

| Solvolysis (e.g., in methanol) | Amines, Hydroxyls | Mild conditions suitable for sensitive molecules. | researchgate.net |

The use of the Tfac group in solid-phase peptide synthesis (SPPS) has been highlighted as a novel and advantageous alternative to the larger and more expensive Fmoc (9-fluorenylmethyloxycarbonyl) group. google.comgoogle.com Its low molecular weight contributes to better atom economy, a key principle of green chemistry. google.com

Sustainable Synthesis and Green Chemistry Principles in Trifluoroacetamide (B147638) Chemistry

The synthesis and application of trifluoroacetamides, including this compound, are increasingly being evaluated through the lens of green chemistry. The 12 Principles of Green Chemistry provide a framework for designing more environmentally benign chemical processes. acs.orginstituteofsustainabilitystudies.com

Another key principle is the development of "Less Hazardous Chemical Syntheses." instituteofsustainabilitystudies.com Significant progress has been made in synthesizing trifluoroacetamides using methods that avoid heavy or transition metals. Researchers have reported a transition-metal-free coupling reaction to produce trifluoroacetylanilines using mild conditions and only a single equivalent of a base. thieme-connect.deresearchgate.netthieme-connect.com These methods reduce metallic waste and associated toxicity.

The principles of "Atom Economy" and the use of "Safer Solvents" are also highly relevant. acs.orgskpharmteco.com The small size of the trifluoroacetyl group compared to other protecting groups like Fmoc improves atom economy. google.com Furthermore, ongoing research focuses on replacing hazardous solvents like DMF or NMP with greener alternatives in synthetic processes, including those involving protected amino acids. skpharmteco.com The ideal solvent should be effective chemically, reduce energy requirements, and have minimal toxicity and environmental impact. skpharmteco.com

| Green Chemistry Principle | Application in Trifluoroacetamide Chemistry | Research Finding |

| Prevent Waste | Designing efficient syntheses with fewer byproducts. nih.gov | One-pot procedures reduce intermediate workup and waste generation. acs.org |

| Atom Economy | Maximizing the incorporation of reactant atoms into the final product. acs.org | The low molecular weight of the Tfac group is more atom-economical than larger groups like Fmoc. google.com |

| Less Hazardous Synthesis | Avoiding toxic reagents and catalysts. instituteofsustainabilitystudies.com | Development of transition-metal-free synthesis routes for trifluoroacetamides. thieme-connect.deresearchgate.net |

| Reduce Derivatives | Minimizing the use of protecting groups. nih.gov | Use of trifluoroacetic anhydride (B1165640) for in-situ protection and activation in one step. acs.org |

| Safer Solvents & Auxiliaries | Replacing hazardous solvents with greener alternatives. skpharmteco.com | Research into alternatives for DMF and NMP in peptide synthesis and other reactions. skpharmteco.com |

By embracing these principles, the synthesis and use of this compound and related compounds can be made more sustainable, reducing their environmental footprint while retaining their synthetic utility. instituteofsustainabilitystudies.com

Conclusion

Summary of Research Advances for N-(4-Hydroxybutyl)trifluoroacetamide

Research surrounding this compound primarily positions it as a valuable intermediate in organic synthesis, particularly in the preparation of more complex molecules for pharmaceutical and research applications. The trifluoroacetamide (B147638) group itself is a key functional group in synthetic chemistry. It is often employed as a protecting group for amines in peptide synthesis due to its stability under various reaction conditions and the mild methods available for its removal. nih.gov

The trifluoroacetamide moiety is a feature in various molecules that have been investigated for their biological activity. For instance, different N-(trifluoromethylphenyl)sulfamoyl amide derivatives have been synthesized and have demonstrated antibacterial properties. researchgate.net While direct biological studies on this compound are not extensively documented in publicly available research, its structural components—a hydroxyl group and a trifluoroacetamide group—suggest its potential as a building block for creating new chemical entities with desired biological or material properties.

The synthesis of related trifluoroacetamide compounds is an active area of research, with various methods being developed for their preparation. nih.govgoogle.com These synthetic efforts underscore the importance of trifluoroacetamides as versatile reagents and intermediates in medicinal chemistry and materials science. scbt.com The presence of both a hydroxyl group and a protected amine in this compound makes it a bifunctional molecule, allowing for sequential or selective reactions at either end of the molecule. This characteristic is highly valuable in the construction of complex molecular architectures.

Unaddressed Challenges and Future Prospects in the Field

Despite its potential, the full scope of this compound's utility remains an area with unaddressed questions and significant future prospects.

Unaddressed Challenges:

Limited Biological Profiling: A significant gap in the current knowledge is the lack of comprehensive studies on the specific biological activities of this compound itself. Its toxicological profile and any potential therapeutic effects are largely unexplored.

Optimization of Synthetic Routes: While general methods for the synthesis of trifluoroacetamides exist, scalable and cost-effective synthetic routes specifically for this compound may not be fully optimized. The development of more efficient synthetic methodologies remains a challenge.

Elucidation of Reaction Mechanisms: The precise reaction kinetics and mechanisms involved in the use of this compound as a synthetic intermediate may not be fully understood. A deeper understanding could lead to improved yields and purer products in multi-step syntheses.

Future Prospects:

Drug Discovery and Medicinal Chemistry: A promising future direction is the use of this compound as a scaffold or key intermediate in the synthesis of novel drug candidates. Its structure could be incorporated into molecules targeting a range of diseases. The development of new antibiotics is a particularly relevant area, given the known antibacterial activity of some trifluoroacetamide derivatives. researchgate.netnih.gov

Materials Science: The unique properties conferred by the fluorine atoms in the trifluoroacetamide group, such as increased thermal stability and lipophilicity, could be exploited in the design of new polymers and functional materials.

Development of Novel Protecting Group Strategies: Further research could explore the specific advantages of the this compound structure in advanced protecting group strategies, potentially offering orthogonality to other commonly used protecting groups in complex organic synthesis. nih.gov

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing N-(4-Hydroxybutyl)trifluoroacetamide, and how can researchers validate purity?

- Methodological Answer : Use a combination of 1H NMR and LC-MS (ESI) for structural confirmation. For example, in related trifluoroacetamide derivatives, 1H NMR spectra show distinct signals for hydrogen bonding (e.g., NH at δ 8.2–10.5 ppm) and trifluoromethyl groups (δ 115–125 ppm in 19F NMR) . LC-MS can confirm molecular weight (e.g., [M+H]+ peaks) and purity. Cross-reference with Hansen solubility parameters (HSPs) to assess surface interactions, as demonstrated in membrane studies for analogous compounds .

Q. How should researchers handle safety concerns when synthesizing or handling this compound?

- Methodological Answer : Follow protocols for trifluoroacetamide derivatives, which may release toxic fumes (e.g., trifluoroacetic acid) under decomposition. Use fume hoods, PPE (nitrile gloves, lab coats), and ensure proper ventilation. Refer to safety data sheets (SDS) for related compounds (e.g., acute toxicity H302/H312 ). Neutralize waste with sodium bicarbonate before disposal .

Q. What synthetic routes are documented for this compound, and how can yields be optimized?